2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
Description
The compound 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a thienopyrazole-based benzamide derivative characterized by a sulfone-functionalized heterocyclic core (5,5-dioxido group), an o-tolyl (2-methylphenyl) substituent, and a nitro-chlorinated benzamide moiety. Its design incorporates electron-withdrawing groups (e.g., nitro, sulfone) that may enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-11-4-2-3-5-17(11)23-18(14-9-30(28,29)10-16(14)22-23)21-19(25)13-8-12(24(26)27)6-7-15(13)20/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERKXIQCIHNKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a complex heterocyclic compound that belongs to the thieno[3,4-c]pyrazole class. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 426.45 g/mol. The presence of the chloro and nitro groups in its structure is indicative of its potential reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These targets may include:
- Enzymes : The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
- Receptors : It can modulate the activity of receptors that play crucial roles in cellular signaling.
- Nucleic Acids : The compound might interact with DNA or RNA, affecting gene expression and cellular function.
Antimicrobial Activity
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens has yet to be thoroughly documented but is expected based on its structural analogs .
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been well-established. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6 in vitro .
Anticancer Activity
Preliminary studies suggest that thieno[3,4-c]pyrazole compounds may possess anticancer properties. For example, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| 1 | Thieno[2,3-c]pyrazole derivatives | Antioxidant | Reduced erythrocyte malformations in Nile catfish exposed to toxins |
| 2 | Pyrazole derivatives | Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production (up to 85%) |
| 3 | Thieno[3,4-c]pyrazole analogs | Antimicrobial | Effective against E. coli and Bacillus species |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substituent Variations on the Thienopyrazole Core
The thienopyrazole scaffold is a common feature among analogs, but substituent variations significantly alter properties:
- Target compound: Features an o-tolyl group (2-methylphenyl) at position 2 of the thienopyrazole, introducing steric bulk near the core.
- compound : Substituted with a 2,4-dimethylphenyl group, increasing hydrophobicity and steric hindrance compared to o-tolyl .
- compound : Contains a 3-chlorophenyl group, which adds electronic effects (electron-withdrawing Cl) without methyl steric effects .
Benzamide Moiety Modifications
The benzamide component varies in halogenation and nitro-group positioning:
- compound : 2-nitro and 5-chloro substituents invert the positions, altering electronic distribution .
Physicochemical Property Analysis
¹Estimated based on structural similarity to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
